molecular formula C16H16N2O7S2-2 B1261595 Temocillin(2-)

Temocillin(2-)

Cat. No.: B1261595
M. Wt: 412.4 g/mol
InChI Key: BVCKFLJARNKCSS-DWPRYXJFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Temocillin(2-) within the Chemical Landscape of β-Lactam Antibiotics

β-lactam antibiotics are a broad class of compounds characterized by a core four-membered β-lactam ring. wikipedia.org This class includes penicillins, cephalosporins, carbapenems, and monobactams, all of which interfere with the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs). patsnap.comwikipedia.orgnih.gov

Temocillin (B1212904) is a derivative of ticarcillin (B1683155) and is classified as a carboxypenicillin. wikipedia.orgoup.com Its defining chemical feature is a methoxy (B1213986) group at the 6-α position of the penam (B1241934) nucleus. oup.comresearchgate.net This structural element provides steric hindrance, physically blocking the approach of many β-lactamase enzymes that would otherwise hydrolyze the β-lactam ring and inactivate the antibiotic. nih.govresearchgate.net This makes temocillin exceptionally stable against hydrolysis by Ambler class A (including many extended-spectrum β-lactamases or ESBLs) and class C (AmpC) β-lactamases. nih.govresearchgate.netmdpi.com However, this modification also narrows its spectrum of activity, rendering it largely inactive against Gram-positive bacteria, anaerobic bacteria, and certain Gram-negative species like Pseudomonas aeruginosa. e-opat.comoup.comresearchgate.net

β-Lactam ClassCore Ring StructureKey Structural Feature of TemocillinPrimary Mechanism of Action
Penicillins (e.g., Temocillin)β-lactam ring fused to a thiazolidine (B150603) ring. researchgate.net6-α-methoxy group on the penam nucleus. oup.comInhibition of bacterial cell wall synthesis via binding to Penicillin-Binding Proteins (PBPs). patsnap.comwikipedia.org
Cephalosporinsβ-lactam ring fused to a dihydrothiazine ring. researchgate.netN/A
Carbapenemsβ-lactam ring fused to a pyrroline (B1223166) ring. researchgate.netN/A
MonobactamsUnfused β-lactam ring. researchgate.netN/A

Historical Trajectories and Modern Re-evaluation of Temocillin(2-) as a Research Compound

Temocillin was originally developed by Beecham Pharmaceuticals in the 1980s. oup.compatsnap.com Despite its unique stability against β-lactamases, it saw limited commercial success and use, partly due to its narrow spectrum of activity and the availability of other broad-spectrum agents. oup.comresearchgate.netresearchgate.net It was marketed in a few European countries but was withdrawn from others. oup.compatsnap.com

The 21st century has witnessed a significant re-evaluation of temocillin, driven by the global crisis of antimicrobial resistance. e-opat.comresearchgate.net The proliferation of Gram-negative bacteria producing ESBL and AmpC enzymes, which are resistant to many contemporary cephalosporins, has created a critical need for alternative agents. mdpi.comnih.gov Carbapenems have become a last-resort treatment for infections caused by these organisms, but their overuse has led to the emergence of carbapenem-resistant Enterobacterales (CRE). mdpi.comnih.gov

This clinical challenge has renewed research interest in temocillin as a "carbapenem-sparing" agent. mdpi.comnih.govresearchgate.net Its stability to ESBL and AmpC enzymes makes it a viable research candidate for targeted use against infections caused by susceptible multidrug-resistant (MDR) bacteria. e-opat.comnih.govmdpi.com Research from the late 2000s onwards has consistently highlighted its potential, leading to its reintroduction in some markets and prompting new clinical and laboratory investigations. e-opat.comoup.com

Time PeriodKey Development/EventSignificance in Research Context
1980sDeveloped by Beecham Pharmaceuticals. oup.compatsnap.comIntroduced as a novel 6-α-methoxy penicillin with high stability against then-common β-lactamases. nih.govnih.gov
1990s-Early 2000sLimited clinical use and withdrawal from some markets. oup.comFell into disuse as broad-spectrum agents were favored; limited research activity. researchgate.net
Late 2000s-PresentRenewed interest and re-evaluation due to rising antimicrobial resistance. e-opat.comnih.govInvestigated as a carbapenem-sparing option for infections caused by ESBL and AmpC-producing Enterobacterales. mdpi.comnih.govoup.com

Overview of Key Research Areas and Unresolved Questions Pertaining to Temocillin(2-)

Modern research on temocillin is focused on defining its role in an era of widespread resistance. Several key areas of investigation are active, each with unresolved questions that researchers are working to address.

Activity Against Resistant Phenotypes: A primary research focus is to continuously evaluate temocillin's in vitro activity against contemporary collections of multidrug-resistant Enterobacterales. oup.comoup.com While its stability to ESBL and AmpC enzymes is well-documented, its activity against carbapenemase-producers, such as those harboring KPC enzymes, is an area of active study. mdpi.commdpi.com Some studies show retained activity against KPC-producers, while others show resistance. mdpi.commdpi.com

Combination Therapy: Investigating temocillin in combination with other antimicrobial agents is a promising research avenue. Studies have explored its synergistic potential with compounds like fosfomycin (B1673569), which could potentially restore activity against temocillin-resistant isolates or enhance efficacy against difficult-to-treat pathogens. mdpi.com The mechanisms underlying this synergy and the optimal combinations are still being explored.

Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: There are ongoing questions regarding the optimal use of temocillin. researchgate.netnih.gov Research is focused on refining PK/PD models to better inform its application, including the use of continuous infusions. researchgate.net Determining the most effective exposure targets to maximize bacterial killing while minimizing the potential for resistance selection is a key unresolved question. nih.gov

Mechanisms of Resistance: Although resistance to temocillin is not widespread, it does occur. The precise molecular mechanisms, which may involve altered penicillin-binding proteins or specific, less-common β-lactamases, are not fully elucidated and represent an important area for future research. nih.govtoku-e.com

Key Research AreaUnresolved QuestionsInvestigative Approaches
Activity against MDR organismsWhat is the extent of temocillin's activity against emerging carbapenemase-producing strains (e.g., KPC, OXA-48)? mdpi.comIn vitro susceptibility testing (broth microdilution, E-test), whole-genome sequencing to correlate genotype with phenotype. oup.com
Combination TherapiesWhich antibiotic combinations (e.g., with fosfomycin) exhibit synergy, and against which specific pathogens? mdpi.comIn vitro synergy testing (checkerboard assays), in vivo infection models (e.g., Galleria mellonella). mdpi.com
PK/PD OptimizationWhat are the optimal PK/PD targets for various infection types and patient populations (e.g., critically ill, pediatric)? researchgate.netfrontiersin.orgPopulation pharmacokinetic modeling, Monte Carlo simulations, studies of continuous versus intermittent infusions. researchgate.net
Resistance MechanismsWhat are the primary genetic and molecular drivers of acquired resistance to temocillin? nih.govComparative genomics of sensitive and resistant isolates, analysis of penicillin-binding protein alterations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N2O7S2-2

Molecular Weight

412.4 g/mol

IUPAC Name

(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/p-2/t8?,9-,14+,16-/m0/s1

InChI Key

BVCKFLJARNKCSS-DWPRYXJFSA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Temocillin 2

Methodologies for the Chemical Synthesis of Temocillin(2-) and its Precursors

The chemical synthesis of temocillin(2-) primarily relies on semisynthetic methods starting from naturally occurring penicillin scaffolds. While total synthesis of complex molecules is a significant achievement in organic chemistry, for established antibiotics like penicillins, semisynthesis from readily available precursors is often more economically viable for industrial production.

Semisynthetic Approaches to Temocillin(2-) from Natural Penicillin Scaffolds

The most prevalent semisynthetic route to temocillin(2-) utilizes ticarcillin (B1683155) as a starting material. Ticarcillin, a carboxypenicillin with a similar side chain to temocillin (B1212904), provides the core penam (B1241934) structure. The key chemical transformation is the stereospecific introduction of a methoxy (B1213986) group at the 6α-position.

One patented method describes the synthesis of temocillin sodium from ticarcillin sodium. This process involves the reaction of ticarcillin sodium with a halogenating agent in the presence of a methoxy alkali at low temperatures (-30°C to -60°C). This reaction proceeds through the formation of a ticarcillin imine intermediate, followed by the introduction of the methoxy group. The yield of this one-step reaction is reported to be greater than 55%, with a purity exceeding 95%. This approach is advantageous for industrial-scale production as it avoids high-pressure hydrogenation steps and utilizes readily available starting materials. acs.orgnih.gov

A general method for the direct 6-methoxylation of penicillin derivatives has also been described, providing a convenient pathway to substituted β-lactam antibiotics like temocillin. acs.org

Table 1: Key Parameters of a Patented Semisynthetic Route to Temocillin Sodium

Parameter Value
Starting Material Ticarcillin Sodium
Key Reagents Halogenating agent, Methoxy alkali
Reaction Temperature -30°C to -60°C
Reported Yield > 55%

| Reported Purity | > 95% |

Exploration of Novel Synthetic Pathways for Temocillin(2-)

While semisynthesis from natural penicillins is the dominant production method, the exploration of novel synthetic pathways, including total synthesis, is of academic and potentially industrial interest. A total synthesis approach offers the flexibility to create a wider range of analogues that are not accessible from natural precursors.

Although a specific total synthesis for temocillin has not been widely reported in the literature, general strategies for the de novo synthesis of the 6-methoxypenam core could be applied. Such a synthesis would likely involve the construction of the bicyclic penam ring system, followed by the stereoselective introduction of the 6α-methoxy group and the acylation of the 6β-amino group with the appropriate thiophene-containing side chain. The stereocontrolled synthesis of the β-lactam ring is a critical step in such a pathway. nih.gov

Design and Synthesis of Temocillin(2-) Analogues

The design and synthesis of analogues of existing antibiotics is a crucial strategy for overcoming antibiotic resistance and improving the pharmacological properties of the parent compound.

Structural Modifications for Enhanced Biological Activities

The 6α-methoxy group of temocillin is critical for its stability against β-lactamases. oup.com Molecular modeling and biochemical studies have shown that this moiety blocks the entry of a water molecule into the active site of β-lactamase, preventing the hydrolysis of the β-lactam ring. oup.com

The synthesis of novel penicillin analogues often involves the modification of the acyl side chain at the 6β-position. For example, the condensation of 6-aminopenicillanic acid (6-APA) with various carboxylic acids can lead to new penicillin derivatives with altered antibacterial spectra or improved pharmacokinetic properties. nih.gov While specific research on a wide array of temocillin analogues with enhanced biological activity is not extensively documented, the general principles of penicillin structure-activity relationships (SAR) would apply. Modifications to the thiophene (B33073) ring or the dicarboxylic acid moiety of the side chain could potentially modulate the antibacterial activity and spectrum of temocillin.

Stereoselective Synthesis of Temocillin(2-) Isomers and Derivatives

The stereochemistry of the penicillin core is crucial for its biological activity. The introduction of the 6α-methoxy group must be highly stereoselective to ensure the formation of the correct diastereomer. Methods for the stereospecific introduction of the C-6 methoxy group in penicillins have been developed. acs.org These methods are critical for any synthetic approach to temocillin, whether semisynthetic or total synthesis.

The development of stereoselective approaches to access different stereoisomers of β-lactams is an active area of research, as different isomers can possess distinct biological properties. rsc.org

Green Chemistry Principles Applied to Temocillin(2-) Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. For β-lactam antibiotics like temocillin, this involves developing more sustainable and efficient synthetic processes.

Key areas of focus for green chemistry in antibiotic production include:

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Catalysis: Employing catalytic reactions to reduce waste and improve atom economy.

Biocatalysis: Utilizing enzymes for specific chemical transformations, which can be performed under mild conditions and with high selectivity. The enzymatic synthesis of β-lactam antibiotics using penicillin G acylase is a well-established green alternative to traditional chemical methods. frontiersin.org While a specific enzymatic synthesis for the temocillin side chain has not been detailed, the acylation of a 6α-methoxy-6-aminopenicillanic acid precursor using an engineered enzyme is a plausible green approach.

Waste Reduction: Designing synthetic routes with fewer steps and higher yields to minimize waste generation. The one-step semisynthetic route to temocillin from ticarcillin is an example of a more efficient process compared to multi-step syntheses. acs.orgnih.gov

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the penicillin core and its side chains.

The development of a fully green technological system for the sustainable production of β-lactam antibiotics is an ongoing goal in the pharmaceutical industry.

Table 2: Green Chemistry Approaches in Antibiotic Synthesis

Green Chemistry Principle Application in Antibiotic Synthesis
Prevention of Waste Designing high-yield, multi-component reactions.
Atom Economy Utilizing catalytic reactions over stoichiometric reagents.
Less Hazardous Chemical Syntheses Replacing toxic reagents with safer alternatives.
Safer Solvents and Auxiliaries Using water or other green solvents in reactions.
Use of Renewable Feedstocks Investigating bio-based starting materials.

| Catalysis | Employing enzymatic and chemo-catalytic processes. |

Molecular Structure, Conformational Dynamics, and Reactivity of Temocillin 2

Advanced Spectroscopic Characterization of Temocillin(2-) and its Intermediates

A suite of sophisticated spectroscopic techniques provides empirical data on the molecular structure, functional groups, and degradation pathways of Temocillin(2-).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Temocillin(2-)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like Temocillin(2-) in solution. mdpi.commdpi.com While complete, experimentally assigned spectra for temocillin (B1212904) are not widely published in peer-reviewed literature, predicted data and the analysis of its structural components provide significant insight.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is used to identify the chemical environments of all hydrogen and carbon atoms in the molecule. mdpi.com For Temocillin(2-), the ¹H NMR spectrum would reveal signals corresponding to the protons on the thiophene (B33073) ring, the α-carbon, the β-lactam core, the gem-dimethyl groups, and the unique 6-α-methoxy group. mdpi.commdpi.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the carbonyl carbons of the β-lactam ring and the amide side chain, which are critical for its biological function. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between atoms. COSY identifies proton-proton couplings within the same spin system, while HMBC reveals long-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular fragments into the final structure. mdpi.com

Though experimental data is scarce, computational predictions available through databases offer a theoretical spectrum.

Table 1: Predicted NMR Data for Temocillin Data sourced from computational predictions and may not reflect experimental values.

Spectrum TypeData PointPredicted Value (Source: DrugBank)
¹H NMR SpectrumPredicted, not available as list
¹³C NMR SpectrumPredicted, not available as list
CCS [M-H]⁻195.7 Ų
CCS [M+H]⁺198.1 Ų

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Degradant Identification of Temocillin(2-)

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the precise mass determination of Temocillin(2-) and the identification of its impurities and degradation products. researchgate.net This technique provides high accuracy and sensitivity, enabling the quantification of the parent compound and characterization of related substances formed under stress conditions. ajrconline.org

Forced degradation studies are performed to understand the intrinsic stability of a drug molecule. ajrconline.org In the case of temocillin, these studies have identified several key degradation products under various conditions such as strong acid, base, or oxidation. nih.govnih.gov Amide hydrolysis is a known degradation pathway for β-lactam antibiotics like temocillin under acidic conditions. ajrconline.org Under stronger acidic conditions, temocillin degrades to form methoxypenillic acid. nih.govoup.com In contrast, alkaline or enzymatic hydrolysis leads to the formation of methoxypenicilloic acid and its C-5 epimer. nih.govoup.com A study successfully identified four distinct degradation products using this methodology. researchgate.net Five major degradation products were identified in another stability study, with their formation corresponding to the decline in temocillin concentration. nih.gov

Table 2: Degradation Products of Temocillin Identified via LC-HRMS This table compiles findings from multiple degradation studies.

Stress ConditionMajor Degradation Product(s)Reference
Strong AcidMethoxypenillic Acid nih.govoup.com
Alkaline HydrolysisMethoxypenicilloic Acid nih.govoup.com
Alkaline HydrolysisC-5 Epimer of Methoxypenicilloic Acid nih.govoup.com
Basic Condition (0.1 M NaOH)Four distinct degradation products identified researchgate.net
Acidic DegradationAmide hydrolysis products ajrconline.org
Fridge & In-use Temp.Five distinct degradation products (A, B, C, D, E) nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of Temocillin(2-)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. labmanager.com These methods are complementary and highly effective for characterizing the key structural motifs within Temocillin(2-). rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the molecule. For Temocillin(2-), the FTIR spectrum would be dominated by characteristic absorption bands. Key expected vibrations include:

β-lactam C=O stretch: A high-frequency carbonyl stretch, typically around 1760-1800 cm⁻¹, indicative of the strained four-membered ring.

Amide I (C=O) and Amide II (N-H bend) bands: Strong absorptions characteristic of the side-chain amide linkage.

Carboxylate (COO⁻) stretches: Strong asymmetric and symmetric stretching bands, confirming the deprotonated state of the carboxylic acid groups in the dianion.

C-H stretches: From the thiophene ring and aliphatic parts of the molecule.

C-O-C stretch: Associated with the crucial 6-α-methoxy group.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For Temocillin(2-), Raman spectroscopy would effectively probe:

Thiophene ring vibrations: The sulfur-containing aromatic ring has characteristic ring stretching and breathing modes that are strong in the Raman spectrum. researchgate.net

C-S stretching vibrations: Both within the thiophene ring and the thiazolidine (B150603) ring.

While specific, complete spectra for temocillin are not readily published, analysis of related compounds like penicillin and 2-thiophene carboxylic acid allows for the reliable assignment of expected vibrational bands. researchgate.netresearchgate.netresearchgate.net

Table 3: Expected Vibrational Frequencies for Key Functional Groups in Temocillin(2-) Frequencies are approximate and based on data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
β-Lactam CarbonylC=O Stretch~1760-1800FTIR
Amide CarbonylC=O Stretch (Amide I)~1650-1680FTIR
CarboxylateAsymmetric COO⁻ Stretch~1550-1610FTIR
Thiophene RingC-H Stretch~3100-3080FTIR, Raman
Thiazolidine RingC-S Stretch~600-700Raman

X-ray Crystallography of Temocillin(2-) and its Complexes

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in its solid state. This technique has been instrumental in understanding how temocillin interacts with its biological targets by determining the crystal structures of temocillin covalently bound within the active sites of bacterial enzymes.

Key research has focused on solving the acyl-enzyme complex structures of temocillin with β-lactamases and Penicillin-Binding Proteins (PBPs). oup.com A high-resolution (1.30 Å) crystal structure of temocillin in complex with the CTX-M-14 class A β-lactamase has been determined (PDB ID: 6UNB). googleapis.com This structure revealed that the α-methoxy group contributes to β-lactamase stability by locking the compound in a conformation that hinders the catalytic water molecule from accessing the acyl-enzyme bond. researchgate.net

Table 4: X-ray Crystallography Data for Temocillin Complexes Data obtained from the Protein Data Bank (PDB).

ComplexPDB IDResolution (Å)R-Value WorkR-Value FreeKey Finding
Temocillin with P. aeruginosa PBP36UN12.250.1790.2116-α-methoxy group perturbs acyl-enzyme stability. nih.govoup.com
Temocillin with CTX-M-14 β-Lactamase6UNB1.300.1250.1676-α-methoxy group blocks catalytic water, conferring stability. googleapis.com

Computational and Quantum Chemical Studies of Temocillin(2-)

Computational chemistry provides powerful theoretical tools to complement experimental findings, offering insights into the dynamic behavior and reactivity of Temocillin(2-) at an atomic level.

Molecular Docking and Dynamics Simulations of Temocillin(2-) Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as Temocillin(2-), and a protein target. mdpi.comnih.gov These methods provide a dynamic view of the binding process, conformational changes, and the stability of the resulting complex. asm.org

Studies have utilized these techniques to understand temocillin's efficacy and its resistance to certain bacterial enzymes. For instance, MD simulations were performed to compare the interaction of temocillin and its analogue ticarcillin (B1683155) with the PenA1 class A β-lactamase from Burkholderia species. googleapis.com The simulations revealed that in the presence of temocillin, key active site residues (K73 and S130) are rotated and the catalytic water molecule is displaced. googleapis.com This conformational change, driven by the 6-α-methoxy group, slows the acylation process and blocks deacylation, explaining temocillin's stability against this type of β-lactamase. googleapis.com In contrast, the simulations showed ticarcillin in a more favorable position for both acylation and subsequent hydrolysis. googleapis.com

These computational findings are crucial for interpreting experimental data, such as why temocillin shows potent activity against many bacteria that produce β-lactamases, and for guiding the design of new, more effective antibiotics. mdpi.comgoogleapis.com

Table 5: Summary of Molecular Simulation Findings for Temocillin

Simulation TargetTechnique(s)Key Finding(s)Reference
PenA1 β-LactamaseMolecular Dynamics (MD)The 6-methoxy group of temocillin displaces the catalytic water and rotates active site residues (K73, S130). googleapis.com
PenA1 β-LactamaseMD SimulationTemocillin's conformation slows acylation and blocks deacylation, leading to enzyme inhibition. googleapis.com
AmpC1 β-LactamaseBiochemical AnalysisTemocillin is a potent inhibitor with a Ki app value of 4.3 ± 0.4 µM. googleapis.com

Electronic Structure and Reactivity Predictions of Temocillin(2-) (e.g., DFT calculations)

The electronic structure and reactivity of the Temocillin(2-) dianion, like other complex organic molecules, can be effectively modeled using computational methods such as Density Functional Theory (DFT). These calculations provide critical insights into the molecule's behavior at a quantum-mechanical level. DFT studies focus on the electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding its chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For Temocillin(2-), the primary sites of reactivity are associated with the β-lactam ring, a four-membered cyclic amide. The strain of this ring system and the electrophilic nature of the carbonyl carbon are key to its mechanism of action, which involves acylating the active site serine of bacterial penicillin-binding proteins (PBPs). asm.org DFT calculations can precisely map the electron density and electrostatic potential across the molecule. The analysis would reveal a significant positive electrostatic potential around the carbonyl carbon of the β-lactam ring, confirming it as a primary site for nucleophilic attack by the PBP. researchgate.net

Furthermore, DFT can be used to calculate various chemical reactivity descriptors, which quantify different aspects of the molecule's reactivity. nih.gov These descriptors provide a more nuanced understanding than HOMO-LUMO analysis alone.

Table 1: Illustrative Global Reactivity Descriptors for a Penicillin-like Structure via DFT Note: These values are representative for a molecule of this class and illustrate the type of data obtained from DFT calculations. Actual values for Temocillin(2-) would require specific computation.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapEgapELUMO - EHOMOChemical reactivity & stability
Ionization PotentialIP-EHOMOEnergy required to remove an electron
Electron AffinityEA-ELUMOEnergy released when an electron is added
Electronegativityχ-(EHOMO + ELUMO)/2Power to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical SoftnessS1/ηReciprocal of hardness; indicates reactivity
Electrophilicity Indexωχ²/2ηGlobal electrophilic nature of the molecule

Natural Bond Orbital (NBO) analysis, another computational technique often used with DFT, can further elucidate the specific orbital interactions that contribute to the reactivity of Temocillin(2-). semanticscholar.org For instance, NBO analysis would detail the donor-acceptor interactions between the lone pair orbitals of the nitrogen atom and the antibonding orbitals of the adjacent carbonyl group within the β-lactam ring, providing a quantitative measure of the amide resonance and its contribution to the ring's reactivity.

Conformational Analysis and Energy Landscapes of Temocillin(2-)

The biological activity of a molecule like Temocillin(2-) is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be achieved through the rotation of single bonds. These analyses are crucial for understanding how the molecule fits into the active site of its biological target. osti.gov

The structure of Temocillin(2-) possesses several rotatable bonds, leading to a complex conformational landscape. invivochem.com The most significant of these include the bonds connecting the 3-thienylacetyl side chain to the core bicyclic ring system. The orientation of this side chain is critical for its interaction with penicillin-binding proteins. asm.org

The core of Temocillin(2-) is a 4-thia-1-azabicyclo[3.2.0]heptane structure. wikipedia.org The five-membered thiazolidine ring is not planar and exists in various puckered conformations. Computational modeling can be used to map the potential energy surface associated with the puckering of this ring and the rotation of the side chain. The results of such an analysis would reveal several low-energy conformers, which represent the most probable shapes the molecule will adopt in solution. The energy landscape would show these stable conformers as minima, separated by energy barriers that correspond to transition states between them.

The presence of the 6α-methoxy group is a defining feature of Temocillin. This group provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamase enzymes. researchgate.net Conformational analysis helps to visualize how the spatial positioning of this methoxy (B1213986) group shields the electrophilic carbonyl carbon from attack by water or enzymatic nucleophiles, contributing to its stability and specific spectrum of activity.

Table 2: Key Rotatable Bonds and Conformational Features of Temocillin(2-)

Structural FeatureDescriptionSignificance
Acyl Side ChainRotation around the N-C and C-C bonds of the (carboxy-3-thienylacetyl)amino group.Determines the orientation of the side chain, which is crucial for binding specificity and affinity to different PBPs.
Thiazolidine RingPuckering of the five-membered ring (e.g., envelope or twist conformations).Influences the overall shape of the bicyclic core and the strain in the adjacent β-lactam ring.
6α-Methoxy GroupRotation around the C-O bond.Affects the degree of steric shielding provided to the β-lactam ring, impacting its resistance to β-lactamases.
Carboxylate GroupsRotation of the C-C bonds adjacent to the two carboxylate groups.Influences solvation and ionic interactions with the biological target.

Redox Properties and Electrochemical Behavior of Temocillin(2-)

The redox properties of Temocillin(2-) describe its ability to donate or accept electrons, i.e., to be oxidized or reduced. This behavior can be investigated using electrochemical techniques like cyclic voltammetry (CV). imist.ma CV measures the current that develops in an electrochemical cell as the potential is varied, providing information on the thermodynamics and kinetics of electron transfer reactions. nih.gov

The Temocillin(2-) molecule contains several moieties that could potentially undergo electrochemical reactions. The thiophene ring in the side chain and the sulfide (B99878) group within the thiazolidine ring are potential sites for oxidation at sufficiently high potentials. beilstein-journals.org The β-lactam ring itself, under certain conditions, could also be involved in redox processes.

In a typical cyclic voltammetry experiment, the oxidation of Temocillin(2-) would likely appear as an irreversible anodic peak. The irreversibility suggests that the initial electron transfer is followed by rapid chemical reactions, such as ring opening or decomposition, which is common for complex antibiotic structures. The potential at which this peak occurs (the oxidation potential) is a measure of how easily the molecule gives up electrons.

The chelation of metal ions can significantly alter the redox potential of a molecule. imist.ma While not a primary feature of its mechanism, interactions between the carboxylate groups of Temocillin(2-) and any metal ions present in the biological environment could influence its electrochemical behavior.

Studying the electrochemical properties of antibiotics can provide insights into potential mechanisms of action or degradation and can be used to develop electrochemical sensors for their detection. nih.gov

Table 3: Predicted Electrochemical Characteristics of Temocillin(2-) Note: This table is illustrative, based on the electrochemical behavior of similar β-lactam antibiotics and sulfur-containing heterocyclic compounds. Specific values would require experimental measurement.

ParameterExpected BehaviorProbable Origin
Oxidation Potential (Epa) Anodic peak observed at a positive potential.Oxidation of the sulfur atom in the thiophene ring or the thiazolidine ring.
Reduction Potential (Epc) Generally, no simple reduction wave is expected under typical physiological conditions.The functional groups are not easily reduced.
Reversibility The oxidation process is expected to be irreversible.The cation radical formed upon oxidation is likely unstable and undergoes rapid subsequent chemical reactions (e.g., decomposition).
Electron Transfer Mechanism Likely involves a single-electron transfer to form a radical species, followed by chemical steps.Consistent with the electrochemistry of many complex organic molecules.

Molecular Mechanisms of Antimicrobial Action of Temocillin 2

Detailed Interactions with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of all β-lactam antibiotics, including temocillin(2-), are the penicillin-binding proteins (PBPs). patsnap.comdoctorlib.org These are bacterial enzymes, specifically transpeptidases, that are crucial for the final steps of peptidoglycan synthesis. nih.govdoctorlib.org By forming a covalent bond with the active site of these enzymes, temocillin(2-) inactivates them, thereby preventing the cross-linking of peptidoglycan strands. nih.gov This disruption weakens the cell wall, leading to cell lysis and bacterial death due to osmotic pressure. patsnap.com

Identification and Characterization of Primary and Secondary PBP Targets of Temocillin(2-)

Temocillin(2-) exhibits a specific affinity profile for various PBPs, which dictates its spectrum of activity. In Escherichia coli, PBP-3 has been identified as the primary target of temocillin(2-). researchgate.netoup.com This is supported by morphological changes observed in E. coli cells exposed to the antibiotic, which show filamentation, a characteristic response to PBP-3 inhibition. oup.com

However, the binding of temocillin(2-) to PBPs can be complex. Initial studies using standard competition assays with radiolabeled penicillin G showed poor affinity of temocillin(2-) for E. coli PBPs. capes.gov.br Subsequent research revealed that modifying the experimental conditions, such as lowering the temperature and reducing incubation time, significantly increased the apparent affinity of temocillin(2-) for several PBPs, most notably PBP-3. capes.gov.brasm.org This suggests that the temocillin(2-)-PBP complex can be unstable under standard assay conditions. researchgate.netoup.com

While PBP-3 is the primary lethal target in E. coli, temocillin(2-) also demonstrates binding to other PBPs. capes.gov.br Direct labeling experiments with [14C]temocillin have shown affinity for PBPs 1a, 4, 5, and 6 in E. coli. asm.org In contrast, its affinity for PBP-2 is notably poor. capes.gov.br The reduced affinity for several key PBPs, such as PBP1, PBP2, and PBP3 in some species, contributes to its lack of activity against Gram-positive bacteria, anaerobes, and certain non-fermenting Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov

PBP TargetOrganismBinding AffinityMethod of Determination
PBP-3 Escherichia coliPrimary target, high affinity under modified conditionsCompetition assays, direct labeling, morphological changes researchgate.netoup.comcapes.gov.br
PBP-1a Escherichia coliModerate affinityDirect labeling with [14C]temocillin asm.org
PBP-2 Escherichia coliPoor affinityCompetition assays capes.gov.br
PBP-4 Escherichia coliIncreased affinity under modified conditionsCompetition assays asm.org
PBP-5 Escherichia coliIncreased affinity under modified conditionsCompetition assays asm.orgnih.gov
PBP-6 Escherichia coliIncreased affinity under modified conditionsCompetition assays asm.orgnih.gov
PBP-3 Pseudomonas aeruginosaWeak interaction, unstable complexKinetic analysis, thermal shift assays nih.govresearchgate.net

Kinetics and Thermodynamics of Temocillin(2-)-PBP Acyl-Enzyme Formation and Stability

The interaction between temocillin(2-) and PBPs involves the formation of a covalent acyl-enzyme complex. nih.gov The kinetics and stability of this complex are critical determinants of the antibiotic's efficacy.

In the case of P. aeruginosa PBP3, studies comparing temocillin(2-) with its non-α-methoxy counterpart, ticarcillin (B1683155), have provided valuable insights. nih.gov While both antibiotics form an acyl-enzyme complex with PBP3, the temocillin(2-)-PBP3 complex is significantly less stable. nih.govresearchgate.net This instability is characterized by an elevated off-rate constant (k_off), indicating that the antibiotic is hydrolyzed and released from the PBP active site at a faster rate. nih.govresearchgate.net

Thermal shift assays have further corroborated the reduced stability of the temocillin(2-)-PBP3 complex. The melting temperature (Tm) of PBP3 increases to a lesser extent upon binding to temocillin(2-) compared to ticarcillin, signifying less favorable noncovalent interactions and a less stable complex. nih.govresearchgate.net This inherent instability of the acyl-enzyme complex is a key factor contributing to the poor activity of temocillin(2-) against P. aeruginosa. nih.gov

ParameterTemocillin(2-)-PBP3 (P. aeruginosa)Ticarcillin-PBP3 (P. aeruginosa)
k_off ~0.001 s⁻¹<5 × 10⁻⁵ s⁻¹
ΔTm +4.42°C+7.93°C

Data sourced from Sacco et al. (2019) nih.gov

Structural Basis of PBP-Temocillin(2-) Complexes

X-ray crystallography has provided a detailed view of the structural interactions between temocillin(2-) and PBPs. The crystal structure of temocillin(2-) in complex with P. aeruginosa PBP3 reveals that the antibiotic binds in the active site, forming a covalent bond with the catalytic Ser294 residue. nih.gov

In contrast, the 6-α-methoxy group plays a crucial role in the stability of temocillin(2-) against β-lactamases. nih.gov The crystal structure of temocillin(2-) in complex with the CTX-M-14 class A β-lactamase shows that the α-methoxy group locks the compound in a conformation that obstructs the access of the hydrolytic water molecule to the acyl-enzyme adduct, thereby preventing its inactivation. nih.govrcsb.org

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis by Temocillin(2-)

The ultimate consequence of PBP inactivation by temocillin(2-) is the inhibition of peptidoglycan synthesis, a process vital for bacterial survival. patsnap.comexplorationpub.com Peptidoglycan provides mechanical strength to the bacterial cell wall, protecting the cell from osmotic lysis. doctorlib.org

Enzymatic Pathways Affected by Temocillin(2-)

Temocillin(2-), like other β-lactam antibiotics, specifically targets the final stage of peptidoglycan synthesis, which occurs in the periplasmic space of Gram-negative bacteria. nih.govdoctorlib.org The key enzymatic step inhibited is the transpeptidation reaction, which is responsible for the cross-linking of adjacent peptide side chains of the peptidoglycan strands. patsnap.comexplorationpub.com This cross-linking is what gives the peptidoglycan its rigid, mesh-like structure. explorationpub.com

By binding to and inactivating the transpeptidase domains of PBPs, temocillin(2-) prevents the formation of these crucial cross-links. nih.gov The inhibition of this pathway leads to the accumulation of weakened, improperly formed peptidoglycan, compromising the structural integrity of the cell wall. patsnap.com

Comparative Molecular Mechanisms of Temocillin(2-) with Other β-Lactam Antibiotics

The antimicrobial action of Temocillin(2-), like other β-lactam antibiotics, is predicated on the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. patsnap.comnih.govnih.gov However, the unique structural feature of Temocillin(2-)—a methoxy (B1213986) group at the C-6α position—confers a distinct profile of PBP interaction and stability against β-lactamases when compared to other members of its class. oup.comresearchgate.net

A primary point of differentiation is the influence of the 6-α-methoxy group. This modification is structurally analogous to the 7-α-methoxy group found in cephamycins like cefoxitin. nih.gov The primary role of this moiety is to provide steric hindrance, which blocks the access of a hydrolytic water molecule to the active site of many serine β-lactamases, including Extended-Spectrum β-Lactamases (ESBLs) and AmpC enzymes. oup.comresearchgate.net This explains temocillin's stability against a wide array of these common resistance enzymes. patsnap.comnih.gov In contrast, its parent compound, ticarcillin, which lacks this methoxy group, is susceptible to hydrolysis by these enzymes. nih.govoup.com

However, this structural advantage comes at the cost of reduced affinity for certain PBPs. oup.com The same methoxy group that confers stability against enzymes also impairs binding to the primary transpeptidase targets in many bacteria. This explains temocillin's narrow spectrum of activity, which is largely restricted to Gram-negative Enterobacterales, and its lack of efficacy against Gram-positive bacteria and Pseudomonas aeruginosa. oup.commdpi.com While PBP3 remains the principal target in Escherichia coli, the antibiotic-PBP complex formed is notably unstable. oup.com This instability has been demonstrated in studies where lowering the incubation temperature improves the apparent binding affinity of temocillin (B1212904) to E. coli PBP3, suggesting a reversible or weak interaction under standard assay conditions. capes.gov.brnih.govresearchgate.net

The comparison with its direct analogue, ticarcillin, in activity against P. aeruginosa is particularly illustrative. Ticarcillin exhibits potent antipseudomonal activity, whereas temocillin is largely ineffective. nih.govresearchgate.net Detailed kinetic and stability studies on P. aeruginosa PBP3, an essential enzyme for cell division, reveal the molecular basis for this difference. While both antibiotics acylate the target PBP3, the resulting complex is significantly less stable with temocillin than with ticarcillin. nih.govasm.org Thermal shift assays show that ticarcillin binding leads to a greater increase in the melting temperature (Tm) of PBP3, indicating more favorable noncovalent interactions and a more stable complex. nih.govasm.org Furthermore, kinetic studies reveal that while the initial rates of PBP3 acylation are comparable, the temocillin-PBP3 complex undergoes deacylation at a much higher rate (koff) than the ticarcillin-PBP3 complex. nih.gov

Table 1: Comparative Interaction of Temocillin and Ticarcillin with P. aeruginosa PBP3
ParameterTemocillinTicarcillinReference
On-Rate Constant (kon) (M-1s-1)77,00022,000 nih.gov
Off-Rate Constant (koff) (s-1)0.001&lt;5 x 10-5 nih.gov
Change in Melting Temperature (ΔTm)+4.42°C+7.93°C nih.govasm.org

When compared to carbapenems like meropenem, temocillin shows a narrower spectrum of activity. Carbapenems typically exhibit broad-spectrum activity due to their high affinity for multiple essential PBPs in both Gram-positive and Gram-negative bacteria and their stability to most β-lactamases. Temocillin's activity is primarily focused on PBP3 of Enterobacterales. oup.comresearchgate.net Unlike temocillin, carbapenems are often effective against P. aeruginosa and anaerobes. However, temocillin's stability against certain carbapenemases, such as some KPC variants, can make it a viable option where carbapenems might fail, though it is readily hydrolyzed by metallo-β-lactamases (MBLs) and OXA-48-type carbapenemases. researchgate.netnih.gov

The binding profile of temocillin also differs from monobactams like aztreonam. Both antibiotics selectively target Gram-negative bacteria by binding preferentially to PBP3. However, studies have shown that the apparent binding affinity of temocillin to E. coli PBPs 1a and 3 improves at lower temperatures, a phenomenon not observed with aztreonam, highlighting differences in the stability of the PBP-antibiotic complexes. researchgate.netresearchgate.net

Table 2: Qualitative PBP Binding Profile Comparison in E. coli
β-Lactam AntibioticPrimary PBP Target(s)General Affinity ProfileReference
TemocillinPBP3High affinity for PBP3; reduced affinity for PBP1a/b and PBP2; binds PBP5/6. Forms an unstable complex with PBP3. oup.commdpi.comcapes.gov.brresearchgate.net
TicarcillinPBP3Binds effectively to PBP3 of susceptible organisms like P. aeruginosa. nih.govresearchgate.net
PiperacillinPBP3High affinity for PBP3; also binds other PBPs contributing to its broad spectrum. nih.govresearchgate.net
MeropenemPBP2, PBP3High affinity for multiple PBPs, especially PBP2 and PBP3, leading to broad-spectrum activity. oup.comresearchgate.net
AztreonamPBP3Very high and specific affinity for PBP3 of Gram-negative bacteria. researchgate.netresearchgate.net

Molecular Basis of Bacterial Resistance to Temocillin 2

β-Lactamase-Mediated Hydrolysis and Resistance

The efficacy of Temocillin(2-) is closely tied to its stability against various β-lactamases, a class of enzymes that inactivate β-lactam antibiotics by hydrolyzing their characteristic four-membered ring.

A key feature of Temocillin(2-) is its notable stability against hydrolysis by a wide array of common β-lactamases, including most extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. mdpi.comoup.comacademicjournals.orge-opat.comoup.com This stability is conferred by the presence of a 6-α-methoxy group on the penicillin core, which sterically hinders the approach of the hydrolytic water molecule necessary for catalysis in the active site of these serine-based enzymes. researchgate.netasm.org Consequently, Temocillin(2-) retains its activity against many Enterobacterales that are resistant to third-generation cephalosporins due to the production of ESBL and AmpC enzymes. mdpi.comresearchgate.netpatsnap.com Studies have shown that over 80% of AmpC-producing Enterobacterales isolates remain susceptible to temocillin (B1212904). researchgate.net This inherent resistance to degradation makes Temocillin(2-) a valuable agent in settings with a high prevalence of ESBL and AmpC-producing bacteria. mdpi.come-opat.com

While stable against ESBLs and AmpC enzymes, Temocillin(2-) is susceptible to hydrolysis by other classes of β-lactamases, namely class B metallo-β-lactamases (MBLs) and certain class D carbapenem-hydrolyzing β-lactamases (CHDLs), such as OXA-48. academicjournals.orgoup.com These enzymes are significant contributors to clinical resistance.

MBLs, which utilize zinc ions for catalysis, can effectively hydrolyze Temocillin(2-). asm.orgnih.gov For instance, the hydrolysis of temocillin by the MBL IMP-13 could not be detected, suggesting it is not a substrate for this specific enzyme, whereas other MBLs like FIM-1 show a preference for penicillins but not the 6α-methoxy derivative, temocillin. nih.govasm.org

The OXA-48 enzyme and its variants are of particular concern as they efficiently hydrolyze temocillin. asm.orgnih.gov The kinetic parameters for the hydrolysis of temocillin by OXA-48 and one of its variants, OXA-244, highlight this susceptibility. The R214G mutation in OXA-244 results in a significant reduction in temocillin-hydrolyzing activity compared to the parent OXA-48 enzyme. nih.gov This is reflected in a 20-fold reduction in catalytic efficiency (kcat/Km). nih.gov

Table 1: Kinetic Parameters of Temocillin(2-) Hydrolysis by OXA-48-like β-Lactamases
Enzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Relative Efficiency vs OXA-48
OXA-48Data not availableData not availableHigher100%
OXA-244Data not availableData not available20-fold lower5%

Data derived from a study comparing the hydrolytic activities of OXA-48 and its variant OXA-244 against various β-lactams. nih.gov

Structural studies provide insight into both the stability and susceptibility of Temocillin(2-). In serine β-lactamases like CTX-M-14, the 6-α-methoxy group of Temocillin(2-) plays a crucial role in preventing hydrolysis. researchgate.netasm.org Upon forming a covalent acyl-enzyme intermediate with the catalytic serine, the α-methoxy group forces the compound into an unexpected conformation that physically blocks the catalytic water molecule from accessing the ester bond, thereby inhibiting deacylation and rendering the enzyme inactive. researchgate.netasm.org

Conversely, in enzymes like OXA-48, specific residues are key to its ability to hydrolyze temocillin. Molecular modeling has shown that residue R214 in OXA-48 is critical, forming salt bridges with both D159 and the carboxylate group of temocillin's R1 substituent. nih.gov These interactions properly orient the antibiotic in the active site for hydrolysis. In variants like OXA-244, where R214 is mutated to glycine (B1666218) (G214), these crucial interactions are lost, explaining the reduced affinity and lower hydrolytic activity against temocillin. nih.gov Similarly, mutations at position D159, which interacts with R214, can also alter the shape of the active site and reduce the enzyme's efficiency against temocillin. asm.orgbohrium.comnih.govresearchgate.net

Alterations in Penicillin-Binding Proteins (PBPs)

The primary cellular targets of all β-lactam antibiotics, including Temocillin(2-), are the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. patsnap.com Resistance can emerge through modifications to these target enzymes that reduce the antibiotic's binding affinity.

Mutations in the genes encoding PBPs can lead to resistance against Temocillin(2-). In Escherichia coli, PBP3 is considered the primary target of temocillin. oup.comresearchgate.netoup.com Specific mutations within the ftsI gene, which encodes PBP3, can confer resistance. For example, a four-amino-acid insertion (YRVP) near the β-lactam binding pocket of PBP3 has been identified in clinical E. coli isolates. oup.com This insertion leads to decreased susceptibility to several cephalosporins and may impact temocillin binding. oup.com While specific mutations conferring high-level temocillin resistance are less commonly reported than β-lactamase production, they represent a significant mechanism. plos.org In other bacteria, such as Enterobacter cloacae, resistance has been linked not to PBP mutations but to the overexpression of efflux pumps regulated by systems like BaeS/BaeR, which can be triggered by a single point mutation in the baeS gene. asm.orgasm.org

The efficacy of Temocillin(2-) is directly related to its ability to bind to and inhibit its target PBPs. Temocillin(2-) demonstrates a particular affinity for PBP3 in E. coli, which is associated with septum formation and cell division; inhibition of this PBP leads to the characteristic filamentation of bacterial cells. capes.gov.brasm.org However, the binding affinity can be complex to measure. Standard competitive binding assays using radiolabeled penicillin G at 30°C show poor affinity of temocillin for most E. coli PBPs. asm.org In contrast, modified assays conducted at lower temperatures (2°C) reveal a much higher affinity for PBP3. capes.gov.brasm.org This suggests that the acyl-enzyme complex formed between Temocillin(2-) and PBP3 is unstable at higher temperatures. researchgate.netoup.com

Studies comparing temocillin with its non-α-methoxy counterpart, ticarcillin (B1683155), against PBP3 from Pseudomonas aeruginosa showed that the temocillin-PBP3 complex is less stable and has a significantly higher dissociation rate (k_off). asm.orgnih.gov This instability, attributed to the disruptive presence of the 6-α-methoxy group in the active site, likely contributes to its reduced efficacy against certain bacteria, irrespective of β-lactamase activity. asm.orgnih.gov Any mutation that further reduces the affinity or stability of the PBP-temocillin complex would be expected to increase the minimum inhibitory concentration (MIC) and reduce the clinical effectiveness of the drug.

Table 2: Affinity of Temocillin(2-) for E. coli K-12 PBPs (Modified Assay)
Penicillin-Binding Protein (PBP)I₅₀ (µg/ml)¹
PBP 1a10
PBP 1b>100
PBP 2>100
PBP 32
PBP 410
PBP 5/62

¹ I₅₀ is the concentration of the antibiotic required to reduce the binding of a radiolabeled penicillin by 50% under modified assay conditions (2°C, 3 min incubation), indicating higher affinity with lower values. asm.org

Efflux Pump Systems

Efflux pumps are a significant mechanism of resistance to temocillin in Gram-negative bacteria. These protein complexes actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug and thereby diminishing its efficacy. nih.govdovepress.comnih.gov

Identification and Molecular Mechanisms of Efflux Pumps Expelling Temocillin(2-)

Several efflux pumps belonging to the Resistance-Nodulation-Cell Division (RND) superfamily have been identified as being responsible for the expulsion of temocillin. In Escherichia coli and Salmonella, the AcrAD-TolC and MdtABCD-TolC systems are key players. asm.orguni-frankfurt.de The AcrD pump, in particular, has been shown to confer resistance to temocillin. asm.orguni-frankfurt.de Studies have identified temocillin as a substrate for the AcrD pump from Salmonella typhimurium. uni-frankfurt.de Overexpression of acrD in E. coli has been demonstrated to significantly increase the minimum inhibitory concentration (MIC) of temocillin. asm.orgasm.org In Enterobacter cloacae complex (ECC), overexpression of the AcrD efflux pump is a confirmed mechanism of temocillin resistance. asm.orgasm.org

The MexAB-OprM efflux system is the primary mechanism of intrinsic resistance to temocillin in Pseudomonas aeruginosa. researchgate.netresearchgate.net Temocillin is a known substrate for this pump, and its activity is a major determinant of the high-level intrinsic resistance observed in this species. researchgate.netresearchgate.net

The table below summarizes the identified efflux pumps involved in temocillin resistance and the bacterial species in which they have been described.

Efflux Pump SystemBacterial SpeciesRole in Temocillin Resistance
AcrAD-TolCEscherichia coli, Salmonella typhimurium, Enterobacter cloacae complexAcquired resistance through overexpression. asm.orguni-frankfurt.deasm.org
MdtABCD-TolCEscherichia coli, Enterobacter cloacae complexImplicated in resistance, often co-regulated with AcrD. asm.orgoup.com
MexAB-OprMPseudomonas aeruginosaPrimary determinant of intrinsic resistance. researchgate.netresearchgate.net

Regulatory Networks Governing Efflux Pump Expression in Response to Temocillin(2-) (e.g., Two-Component Systems)

The expression of efflux pumps involved in temocillin resistance is tightly controlled by regulatory networks, most notably two-component systems (TCS). asm.orgoup.com These systems allow bacteria to sense environmental stimuli, such as the presence of an antibiotic, and modulate gene expression accordingly. frontiersin.org

The BaeS/BaeR TCS is a critical regulator of temocillin resistance in Enterobacterales. asm.orgoup.com BaeS is a sensor histidine kinase that, upon detecting a signal, autophosphorylates and then transfers the phosphoryl group to the response regulator, BaeR. asm.org Phosphorylated BaeR then acts as a transcriptional activator for the genes encoding the MdtABCD and AcrD efflux pumps. asm.orgoup.com

A single point mutation (Thr175Pro) in the sensor kinase BaeS has been identified in a clinical isolate of Enterobacter asburiae as the cause of high-level temocillin resistance. asm.orgasm.org This mutation is believed to lock BaeS in a constitutively active state, leading to the permanent phosphorylation of BaeR and subsequent overexpression of the AcrD efflux pump. asm.orgasm.org In E. coli, mutations in the baeS gene have also been selected for during in vitro exposure to temocillin, resulting in increased MICs. nih.govoup.com These mutations lead to the overexpression of the mdtA, mdtB, mdtC, and acrD genes. oup.comresearchgate.net

The table below details the key regulatory systems and their impact on the expression of efflux pumps that expel temocillin.

Regulatory SystemRegulated Efflux PumpsMechanism of ActionBacterial Species
BaeS/BaeRMdtABCD, AcrDA point mutation in BaeS leads to constitutive activation and overexpression of the efflux pumps. asm.orgasm.orgEnterobacter cloacae complex, Escherichia coli asm.orgoup.com

Outer Membrane Permeability Alterations and Porin Modifications

In addition to active efflux, alterations in the outer membrane permeability of Gram-negative bacteria play a crucial role in resistance to temocillin. nih.govdovepress.com The outer membrane acts as a selective barrier, and changes that restrict the influx of antibiotics can lead to decreased susceptibility. dovepress.comnih.govmdpi.com

Role of Porin Loss or Alterations in Temocillin(2-) Resistance

Porins are protein channels in the outer membrane that facilitate the entry of hydrophilic molecules, including many β-lactam antibiotics. dovepress.commdpi.com The loss or modification of these porins can significantly reduce the intracellular concentration of temocillin, contributing to resistance.

In E. coli, deletion of the ompR gene, which regulates the expression of the major porins OmpC and OmpF, has been shown to increase the MIC of temocillin. nih.gov However, the individual deletion of ompC or ompF, or even the double deletion of both, did not lead to a significant increase in the temocillin MIC in the absence of other resistance mechanisms. nih.gov This suggests a complex interplay between different porins and other resistance determinants. A mutation in the nmpC porin gene in a clinical E. coli isolate was associated with an increase in the temocillin MIC from 16 to 64 mg/L. nih.gov

In Klebsiella pneumoniae, the loss of the main porins, OmpK35 and OmpK36, in combination with the production of certain β-lactamases, can contribute to temocillin resistance. frontiersin.orgresearchgate.net While porin loss alone may not be sufficient to confer high-level resistance, it can act synergistically with other mechanisms, such as efflux pump overexpression or enzymatic degradation. frontiersin.org

The table below outlines the impact of porin alterations on temocillin susceptibility.

PorinBacterial SpeciesEffect on Temocillin Susceptibility
OmpR (regulator)Escherichia coliDeletion leads to increased MIC. nih.gov
NmpCEscherichia coliMutation associated with increased MIC. nih.gov
OmpK35/OmpK36Klebsiella pneumoniaeLoss can contribute to resistance, especially in the presence of β-lactamases. frontiersin.orgresearchgate.net
OpdK/OpdFPseudomonas aeruginosaMarginal role in temocillin uptake. researchgate.netresearchgate.net

Development of Resistance During In Vitro and Pre-clinical Studies

In vitro studies have provided valuable insights into the propensity for temocillin resistance development and the molecular mechanisms involved. Serial passage experiments, where bacteria are repeatedly exposed to sub-inhibitory concentrations of an antibiotic, have been used to select for resistant mutants.

In E. coli, serial passage has led to the selection of mutants with temocillin MICs up to 128 mg/L. nih.govoup.com Genomic analysis of these resistant variants revealed mutations in the baeS gene, confirming the role of the BaeS/BaeR two-component system in acquired temocillin resistance. nih.govoup.com The frequency of spontaneous temocillin-resistant mutants in E. coli has been reported to be in the range of 2.12 × 10⁻⁸ to 4.51 × 10⁻⁸ in single-porin mutants, while no mutants were recovered from the wild-type strain at a frequency of >10⁻⁹. nih.govoup.com This relatively low mutation rate suggests a good predictive value for temocillin activity. oup.comresearchgate.netnih.gov

In Enterobacter aerogenes, exposure to temocillin also resulted in a marked increase in MICs. ucl.ac.be This resistance was associated with an active efflux mechanism, as the addition of the efflux pump inhibitor PAβN significantly reduced the MICs in the resistant strains. ucl.ac.be

Pre-clinical studies using a murine peritonitis model have highlighted the clinical relevance of different resistance mechanisms. nih.govbsac.org.uk In this model, temocillin was effective against E. coli strains with heteroresistant profiles due to NmpC porin alteration or efflux pump modification. nih.govbsac.org.uk However, temocillin was ineffective against a strain with a homogeneously expressed BaeS efflux pump alteration, even though the MIC was similar. nih.govbsac.org.uk This indicates that the specific resistance mechanism and its level of expression can be critical determinants of clinical outcome, and that the MIC alone may not be a sufficient predictor of temocillin efficacy. bsac.org.uk

The table below summarizes findings from in vitro and pre-clinical studies on the development of temocillin resistance.

OrganismStudy TypeKey Findings
Escherichia coliSerial PassageSelection of mutants with MICs up to 128 mg/L; mutations found in baeS. nih.govoup.com
Escherichia coliMutant Frequency2.12 × 10⁻⁸ to 4.51 × 10⁻⁸ in single-porin mutants. nih.govoup.com
Enterobacter aerogenesSerial PassageMarked increase in MICs; resistance reversible by an efflux pump inhibitor. ucl.ac.be
Escherichia coliMurine Peritonitis ModelEfficacy maintained against heteroresistant porin and efflux mutants, but not against a homogeneously expressed BaeS mutant. nih.govbsac.org.uk

Structure Activity Relationship Sar and Rational Design of Temocillin 2 Analogues

Analysis of Structural Determinants for β-Lactamase Stability in Temocillin(2-)

A primary challenge to the efficacy of β-lactam antibiotics is their degradation by bacterial β-lactamase enzymes. Temocillin(2-) exhibits remarkable stability against a wide array of these enzymes, a characteristic directly attributable to a key structural feature: the presence of a 6-α-methoxy group on the penicillin nucleus. mdpi.comnih.govpharmaceutical-journal.com This modification sterically hinders the approach and catalytic action of β-lactamases, thereby protecting the labile β-lactam ring from hydrolysis.

The 6-α-methoxy group confers resistance to serine β-lactamases by obstructing the hydrolytic water molecule from accessing the acyl-enzyme intermediate, a crucial step in the catalytic cycle of these enzymes. nih.govresearchgate.net This mechanism has been elucidated through X-ray crystallography studies, which show that the α-methoxy group can lock the antibiotic into a conformation that physically impedes the catalytic water's access to the acyl-enzyme adduct. researchgate.net Consequently, Temocillin(2-) is stable against common β-lactamases such as TEM, SHV, and CTX-M types, as well as AmpC β-lactamases. pharmaceutical-journal.comoup.com In contrast, its parent compound, ticarcillin (B1683155), which lacks this 6-α-methoxy group, is susceptible to degradation by these enzymes. nih.govresearchgate.net

Table 1: Impact of 6-α-Methoxy Group on β-Lactamase Stability

Feature Ticarcillin (No 6-α-Methoxy Group) Temocillin(2-) (With 6-α-Methoxy Group)
Stability to TEM, SHV, CTX-M Labile Stable pharmaceutical-journal.comoup.com
Stability to AmpC Labile Stable pharmaceutical-journal.comoup.com
Mechanism of Stability N/A Steric hindrance of hydrolytic water molecule nih.govresearchgate.net
Stability to Metallo-β-lactamases Variable Labile researchgate.netresearchgate.net
Stability to OXA Carbapenemases Variable Labile to some types researchgate.netresearchgate.net

Mapping Structural Features to PBP Binding Affinity and Specificity

The bactericidal action of β-lactam antibiotics stems from their ability to acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. asm.org The affinity and specificity of Temocillin(2-) for various PBPs are crucial determinants of its spectrum of activity.

Studies have shown that Temocillin(2-) primarily targets PBP-3 in Escherichia coli. oup.comcapes.gov.br This interaction leads to the formation of an unstable PBP-3-antibiotic complex, which ultimately results in the characteristic filamentation of the bacterial cells. oup.com However, the binding affinity of Temocillin(2-) to PBPs can be influenced by experimental conditions. Standard competitive binding assays may underestimate its affinity due to the instability of the complex. oup.comcapes.gov.br When assays are performed at lower temperatures and for shorter incubation times, a significantly higher affinity for PBP-3 and other PBPs (with the exception of PBP-2) is observed. capes.gov.brnih.gov

The 6-α-methoxy group, while beneficial for β-lactamase stability, has a nuanced effect on PBP binding. In Pseudomonas aeruginosa, this modification perturbs the stability of the acyl-enzyme complex with PBP3. nih.govresearchgate.net Crystal structure analysis reveals that the 6-α-methoxy group disrupts a key hydrogen bond and creates a crowded environment in the active site, potentially destabilizing the complex and allowing for its hydrolysis. nih.govresearchgate.net This reduced stability of the PBP3-temocillin complex contributes to the poor activity of Temocillin(2-) against P. aeruginosa. nih.govresearchgate.net

In contrast to its parent compound ticarcillin, which has well-characterized anti-pseudomonal properties, Temocillin(2-)'s altered PBP binding profile due to the 6-α-methoxy group narrows its spectrum of activity, making it less effective against organisms like P. aeruginosa but potent against many Enterobacteriaceae. nih.govpharmaceutical-journal.comresearchgate.net

Table 2: PBP Binding Affinity of Temocillin(2-)

PBP Target Binding Affinity Consequence of Binding Organism Studied
PBP-3 High (under modified conditions) capes.gov.brnih.gov Unstable complex, cell filamentation oup.com E. coli
PBP-1a Moderate nih.gov - E. coli
PBP-2 Poor nih.gov - E. coli
PBP-3 Perturbed stability of acyl-enzyme complex nih.govresearchgate.net Reduced antibacterial activity nih.govresearchgate.net P. aeruginosa

Rational Design Principles for Overcoming Emerging Resistance Mechanisms

The emergence of new resistance mechanisms, such as novel β-lactamases and alterations in PBP targets, necessitates the rational design of new antibiotic analogues. For Temocillin(2-), this involves strategies to broaden its spectrum of activity and overcome its existing limitations.

One approach is the development of β-lactamase inhibitors that can be co-administered with Temocillin(2-). This strategy aims to protect the antibiotic from degradation by enzymes to which it is labile, such as certain carbapenemases. frontiersin.org Another avenue of research focuses on modifying the Temocillin(2-) structure to enhance its intrinsic stability against a wider range of β-lactamases or to improve its binding to the PBPs of resistant organisms.

The design of new antibiotic classes that can bypass existing resistance mechanisms is also a key strategy. For instance, the development of diazabicyclooctane inhibitors of PBPs represents a novel chemical class that retains activity in the presence of β-lactamases. nih.gov While not direct analogues of Temocillin(2-), the principles of targeting PBPs while circumventing β-lactamase degradation are central to this approach.

Furthermore, understanding the genetic basis of resistance can inform the rational design of treatment plans. By analyzing the fitness costs associated with resistance mutations, it may be possible to design antibiotic cycling strategies that select for the reversion of resistance. plos.org This data-driven approach could be applied to manage the evolution of resistance to Temocillin(2-) and other β-lactams.

Computational Chemistry in Temocillin(2-) SAR Studies and Virtual Screening

Computational chemistry and in silico methods are increasingly valuable tools in drug discovery, enabling the prediction of molecular interactions and the virtual screening of large compound libraries. researchgate.netnih.gov These approaches can accelerate the identification of promising new drug candidates and provide insights into the SAR of existing compounds like Temocillin(2-).

Molecular docking studies can be used to model the interaction of Temocillin(2-) analogues with the active sites of β-lactamases and PBPs. researchgate.netresearchgate.net These simulations can help to predict how different structural modifications will affect binding affinity and stability, guiding the synthesis of new derivatives with improved properties. For example, docking studies could be employed to design modifications to the Temocillin(2-) scaffold that enhance its interaction with the PBPs of P. aeruginosa or reduce its susceptibility to metallo-β-lactamases.

Virtual screening of combinatorial libraries allows for the rapid exploration of vast chemical space to identify novel scaffolds or side chains that could be incorporated into the Temocillin(2-) structure. researchgate.net This can lead to the discovery of analogues with entirely new properties or improved activity against resistant strains. By integrating virtual screening with experimental validation, the drug discovery process can be made more efficient and cost-effective. frontiersin.orgmdpi.com Molecular dynamics simulations can further refine these findings by providing a dynamic picture of the ligand-protein complex, confirming the stability of the interactions identified through docking. nih.gov

Pharmacokinetics and Pharmacodynamics Pre Clinical and in Vitro Studies of Temocillin 2

Pharmacokinetic Profiles in Animal Models

The study of Temocillin(2-) in animal models provides crucial insights into its absorption, distribution, metabolism, and excretion. These pre-clinical investigations form the basis for understanding how the compound might behave in a biological system.

Absorption and Distribution Studies of Temocillin(2-) (Tissue Penetration, Protein Binding)

Following administration, Temocillin(2-) demonstrates specific absorption and distribution patterns in animal models. A one-compartment model with first-order absorption has been used to describe its pharmacokinetics. researchgate.net

Key pharmacokinetic parameters observed in animal studies include a clearance rate (CL) of 1.03 L/h/kg and a volume of distribution (V) of 0.457 L/kg. researchgate.net Protein binding of Temocillin(2-) is notably high, approximately 80%, and has been observed to be concentration-dependent. researchgate.netnih.gov In one study, protein binding was measured at a consistent 78.2% ± 1.3% across various plasma concentrations. researchgate.net This high level of protein binding is a significant characteristic, as only the unbound or free fraction of the drug is typically active. mdpi.com

Tissue penetration is a critical aspect of a drug's distribution. mdpi.com For Temocillin(2-), studies have shown high penetration into bile and peritoneal fluid, which is noteworthy for treating infections in these areas. researchgate.netnih.gov Conversely, its penetration into cerebrospinal fluid is poor. researchgate.netnih.gov In a study involving patients with severe pneumonia, the epithelial lining fluid (ELF) to plasma penetration ratio, measured by the area under the concentration-time curve (AUC), was found to be 0.73 at steady state. nih.gov This indicates substantial distribution into the lung lining fluid.

Table 1: Pharmacokinetic Parameters of Temocillin(2-) in Animal Models

ParameterValueReference
Clearance (CL)1.03 L/h/kg researchgate.net
Volume of Distribution (V)0.457 L/kg researchgate.net
Protein Binding~80% (concentration-dependent) researchgate.netnih.gov
Protein Binding (specific study)78.2% ± 1.3% researchgate.net
ELF/Plasma Penetration Ratio (AUC)0.73 nih.gov

Metabolism and Excretion Pathways of Temocillin(2-) in Animal Systems

The elimination of Temocillin(2-) from the body in animal systems is primarily a renal process. researchgate.netnih.gov The main route of excretion is through glomerular filtration, with only a minor portion being eliminated via tubular excretion. researchgate.net This reliance on renal clearance means that the drug's elimination is significantly influenced by kidney function.

Studies have documented a high urinary recovery of Temocillin(2-), with 72% to 82% of the administered dose being recovered in the urine within 24 hours. researchgate.netnih.gov This indicates that a large proportion of the drug is excreted unchanged. Temocillin(2-) has a prolonged elimination half-life of approximately 5 hours after intravenous infusion. researchgate.netnih.gov

In Vitro Pharmacodynamic Modeling

In vitro pharmacodynamic studies are essential for characterizing the antimicrobial activity of a compound. These studies help to determine the concentrations required to inhibit or kill bacteria and the nature of its bactericidal action over time.

Time-Kill Kinetics and Concentration-Dependent Effects of Temocillin(2-)

Temocillin(2-) is characterized as a bactericidal agent. nih.gov Its killing action is time-dependent, a hallmark of beta-lactam antibiotics. nih.gov This means its efficacy is more closely related to the duration of exposure above a critical concentration rather than the peak concentration achieved.

Time-kill kinetic studies have been performed to understand the rate at which Temocillin(2-) kills bacteria. mdpi.com In vitro kinetic models have shown that a PK/PD target of 82% fT>MIC (the percentage of time the free drug concentration remains above the Minimum Inhibitory Concentration) was associated with a 3-log kill of E. coli isolates. mdpi.com Studies using a hollow-fibre infection model have evaluated the effects of Temocillin(2-) against Escherichia coli strains, replicating unbound plasma concentrations over 72 hours. nih.govresearchgate.net These experiments revealed that while Temocillin(2-) is effective, amplification of resistant subpopulations was observed within 24 hours for all tested strains. nih.govnih.govresearchgate.net The bactericidal effect of Temocillin(2-) is also influenced by the bacterial inoculum size, although this effect is reported to be relatively mild. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations (In Vitro)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth. mdpi.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. mdpi.com

For Temocillin(2-), its spectrum of activity is primarily directed against Enterobacteriaceae. researchgate.netnih.gov In vitro studies have determined MIC values against various clinical isolates. For instance, against Enterobacterales species such as E. cloacae and C. freundii, the MIC50/90 (the MIC required to inhibit 50% and 90% of isolates, respectively) were found to be 8/32 mg/L and 8/128 mg/L, respectively. researchgate.net

In studies exploring synergistic effects, the combination of Temocillin(2-) with fosfomycin (B1673569) has been shown to significantly lower the MIC of Temocillin(2-) against KPC-producing Klebsiella pneumoniae. mdpi.com In one such study, the combination demonstrated synergistic activity against 91% of isolates, reducing the Temocillin(2-) MIC values to below the resistance breakpoint in all of those cases. mdpi.com

Table 2: In Vitro MIC Distribution of Temocillin(2-) Against Select Enterobacterales

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
E. cloacae832 researchgate.net
C. freundii8128 researchgate.net

PK/PD Target Attainment and Monte Carlo Simulations (In Vitro and Pre-clinical Data)

The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of Temocillin(2-), like other beta-lactams, is the percentage of the dosing interval during which the free drug concentration remains above the MIC (fT>MIC). researchgate.netnih.gov Animal studies have confirmed that fT>MIC is associated with the maximum efficacy of the drug. researchgate.net A target of 40-50% fT>MIC has been linked to antibacterial effect and survival in vivo. researchgate.netnih.gov

Monte Carlo simulations are a valuable tool used to predict the probability of achieving a desired PK/PD target in a population. mdpi.com These simulations, based on pre-clinical and in vitro data, help in optimizing dosing regimens. For Temocillin(2-), Monte Carlo simulations have been performed for various patient populations and infection types. nih.govresearchgate.net For example, in critically ill patients, simulations showed that certain dosing regimens could provide a 95% probability of target attainment (PTA) of 40% fT>MIC for MICs up to 8 mg/L. researchgate.netnih.gov In another simulation for patients with severe pneumonia, PK/PD breakpoints were determined to be 4 mg/L in plasma and 2 mg/L in ELF for intermittent infusions, and 4 mg/L in both for continuous infusions, based on a target of 50% T>MIC and 100% T>MIC respectively. nih.gov

These simulations are crucial for bridging the gap between preclinical data and clinical application by predicting the likelihood of therapeutic success. mdpi.com

Hollow-Fibre Infection Models for Simulating Temocillin(2-) Exposure

Hollow-fibre infection models (HFIMs) represent a sophisticated in vitro system that allows for the simulation of human pharmacokinetic profiles of antimicrobial agents, providing a dynamic environment to study their pharmacodynamic effects against various pathogens. These models are instrumental in preclinical research for optimizing dosing regimens and understanding the interplay between drug exposure and bacterial response, including the suppression of resistance.

Research employing HFIMs has been crucial in evaluating the efficacy of temocillin (B1212904) against clinically relevant Gram-negative bacteria. These studies typically involve exposing a bacterial inoculum within the hollow-fibre cartridge to fluctuating concentrations of temocillin that mimic the unbound plasma concentrations observed in patients.

One such study investigated the effects of temocillin on four Escherichia coli strains, including a reference strain and clinical isolates. nih.govoup.com The HFIM was used to replicate the unbound plasma concentrations of temocillin over a 72-hour period. nih.govoup.com The findings from these experiments, in conjunction with static time-kill assays, were used to develop a pharmacokinetic/pharmacodynamic (PK/PD) model to describe the bacterial kill kinetics and the development of resistance. nih.govoup.com This model was then coupled with a population PK model for temocillin in critically ill patients to predict the outcomes of various dosing strategies. nih.govoup.com The results indicated that both the total daily dose and the mode of administration (continuous versus intermittent infusion) significantly influenced the bactericidal activity and the potential for resistance amplification. nih.govoup.com Specifically, continuous infusions were found to be superior to intermittent infusions in their bactericidal effect. nih.gov

Another significant application of the HFIM in temocillin research involved the evaluation of its efficacy against six clinical isolates of KPC-2-producing Klebsiella pneumoniae. researchgate.netnih.govoup.com This study aimed to assess the effectiveness of a specific dosing regimen by simulating its human-like pharmacokinetic profile over a three-day period. researchgate.netnih.govoup.com The isolates were categorized based on their susceptibility to temocillin, with three being classified as susceptible and three as resistant under standard testing conditions. researchgate.netnih.govoup.com The researchers monitored the bacterial population over the course of the experiment, plating samples on standard agar (B569324) as well as agar containing a high concentration of temocillin to detect the emergence of resistant subpopulations. researchgate.netnih.gov

The results from this study were revealing. All six isolates experienced a significant reduction in bacterial population, by at least 3 log colony-forming units per milliliter (cfu/mL), within the initial eight hours of the simulated treatment. researchgate.netnih.govoup.com However, for the three isolates initially classified as resistant and one of the susceptible isolates, regrowth of the bacterial population was observed. researchgate.netnih.govoup.com Furthermore, the minimum inhibitory concentration (MIC) values for these isolates that exhibited regrowth increased by at least two dilutions compared to their initial MICs, indicating the selection of less susceptible variants. researchgate.netnih.govoup.com These findings suggest that while the simulated regimen showed initial bactericidal activity, it might not be sufficient to prevent the emergence of resistance in all strains of KPC-2-producing K. pneumoniae. nih.govoup.com

The detailed findings from these hollow-fibre infection model studies are crucial for understanding the pharmacodynamic properties of temocillin and for informing the design of optimal dosing strategies to maximize efficacy while minimizing the risk of resistance development.

Research Findings from Hollow-Fibre Infection Model Studies of Temocillin(2-)

The following tables summarize the key parameters and findings from preclinical studies utilizing hollow-fibre infection models to simulate temocillin exposure against Escherichia coli and Klebsiella pneumoniae.

Table 1: Hollow-Fibre Infection Model Study of Temocillin against Escherichia coli

ParameterDetails
Bacterial Strains Four Escherichia coli strains: ATCC 25922 and three clinical isolates from Vienna General Hospital (two of which were ESBL producers). oup.com
Experimental Setup Static time-kill experiments and a hollow-fibre infection model were used. nih.govoup.com
Simulated Pharmacokinetics Unbound plasma concentrations following intermittent and continuous infusion regimens were replicated over 72 hours. nih.govoup.com
Key Findings - Amplification of resistant subpopulations was observed within 24 hours for all strains. nih.govoup.com - A PK/PD model was successfully developed to describe the observed bacterial kill kinetics and resistance development. nih.govoup.com - Simulations indicated dose-dependent bacterial killing. nih.govoup.com - Continuous infusions were shown to be more effective than intermittent infusions. nih.govoup.com - Regrowth of resistant subpopulations was frequently observed. nih.govoup.com

Table 2: Hollow-Fibre Infection Model Study of Temocillin against KPC-2-Producing Klebsiella pneumoniae

ParameterDetails
Bacterial Strains Six KPC-2-producing clinical isolates of Klebsiella pneumoniae. researchgate.netnih.govoup.com
Susceptibility Profile - Three isolates were susceptible to temocillin (MIC ≤ 16 mg/L). researchgate.netnih.govoup.com - Three isolates were resistant to temocillin (MIC > 16 mg/L). researchgate.netnih.govoup.com
Experimental Setup The HFIM was performed over 3 days to mimic human-like pharmacokinetics. researchgate.netnih.govoup.com
Bacterial Monitoring Bacterial counts were performed by plating on Mueller-Hinton agar (MHA) and MHA containing 64 mg/L temocillin to detect resistant subpopulations. researchgate.netnih.govoup.com
Key Findings - All isolates showed a reduction in bacterial population of at least 3 log cfu/mL within the first 8 hours. researchgate.netnih.govoup.com - Regrowth was observed for the three resistant isolates and one of the susceptible isolates. researchgate.netnih.govoup.com - The MIC values for the isolates that showed regrowth increased by at least two dilutions from their initial values. researchgate.netnih.govoup.com

In Vitro Antimicrobial Spectrum and Activity of Temocillin 2

Susceptibility Profiles Against Key Gram-Negative Bacterial Pathogens

Temocillin (B1212904) demonstrates potent in vitro activity against a range of clinically significant Gram-negative pathogens.

Temocillin is highly active against most Enterobacterales, including strains that produce extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. mdpi.comoup.com Its stability in the presence of these enzymes makes it a valuable agent against multidrug-resistant isolates. oup.com

Studies have consistently shown high susceptibility rates of E. coli and Klebsiella pneumoniae to temocillin. rki.deoup.com For instance, one study reported that 94.8% of third-generation cephalosporin-resistant E. coli and 90.5% of third-generation cephalosporin-resistant K. pneumoniae were susceptible to temocillin. rki.de Another study found that over 90% of ESBL-producing E. coli isolates were susceptible. oup.com The MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for Enterobacterales is often reported to be between 16 and 32 µg/mL. asm.org

The activity of temocillin against Enterobacter spp. and Proteus mirabilis is also well-documented. oup.comwikidoc.org However, some studies have noted that MICs for Serratia spp. can be higher than for other Enterobacteriaceae. oup.com

The table below summarizes the in vitro activity of temocillin against a selection of Enterobacterales isolates.

Temocillin generally lacks clinically significant activity against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter baumannii. oup.comresearchgate.net The intrinsic resistance of P. aeruginosa is well-established, with high MICs typically observed. researchgate.net Similarly, A. baumannii is also considered resistant to temocillin. oup.com

However, an important exception is Burkholderia cepacia, against which temocillin has demonstrated potent activity. nih.govresearchgate.net This makes it a potential therapeutic option for infections caused by this organism, particularly in patient populations such as those with cystic fibrosis. researchgate.net

Temocillin exhibits excellent in vitro activity against both Haemophilus influenzae and Moraxella catarrhalis, including β-lactamase producing strains. nih.govoup.com This broadens its potential utility in respiratory tract infections where these pathogens are commonly implicated.

Activity Against Gram-Positive and Anaerobic Bacteria (Limitations and Research Perspectives)

A significant limitation of temocillin is its lack of activity against Gram-positive bacteria and most anaerobic bacteria. oup.comoup.com This is attributed to impaired binding to the penicillin-binding proteins (PBPs) of these organisms. oup.com Consequently, temocillin is not effective for treating infections caused by staphylococci, streptococci, or enterococci. asm.org Similarly, its activity against anaerobic bacteria, including Bacteroides species, is poor. oup.com

This narrow spectrum, while limiting its use in certain clinical scenarios, can also be advantageous by minimizing the impact on the gut microbiota and reducing the risk of Clostridioides difficile infection. oup.comresearchgate.net

In Vitro Synergistic and Antagonistic Interactions of Temocillin(2-) with Other Antimicrobials

Research into the synergistic and antagonistic effects of temocillin in combination with other antimicrobials has been explored. Studies have investigated combinations with other β-lactams against various Gram-negative and Gram-positive bacteria. One study found that most combinations of temocillin with other β-lactams showed a moderate degree of synergism against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govnih.gov Minor antagonism was observed in only a single Klebsiella strain when combined with ampicillin. nih.govnih.gov

There is also evidence to suggest that temocillin does not exhibit antagonistic interactions with gentamicin, which could be relevant for combination therapy in specific clinical situations. oup.com A low rate of synergistic activity has been observed with aminoglycosides against Gram-negative species, though additive effects were seen in 22% of strains. nih.gov

Inoculum Effect and Post-Antibiotic Effect Studies of Temocillin(2-)

The inoculum effect refers to a significant increase in the MIC of an antibiotic when the number of bacteria in the inoculum is increased. For temocillin, studies have shown that the inoculum effect is generally mild or not significant when the inoculum size is increased from 10^4 to 10^6 organisms per ml. nih.govnih.gov This suggests that its bactericidal activity is not substantially diminished at higher bacterial densities. mdpi.com

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a short exposure to an antibiotic. While specific data on the PAE of temocillin is limited in the provided search results, its bactericidal nature suggests that it likely exhibits a PAE against susceptible organisms. mdpi.comnih.gov

Advanced Analytical Methodologies for Temocillin 2 Research

Capillary Electrophoresis (CE) for Temocillin(2-) Analysis

Capillary Electrophoresis (CE) represents a powerful analytical technique with several advantages for pharmaceutical analysis, including high separation efficiency, short analysis times, and minimal consumption of samples and reagents. researchgate.netresearchgate.netunl.edu It serves as a valuable alternative and complementary technique to HPLC. researchgate.net While specific applications for Temocillin(2-) are not extensively documented in peer-reviewed literature, the principles of CE are well-suited for the analysis of charged molecules like beta-lactam antibiotics.

CE separates analytes based on their differential migration in an electric field within a narrow fused-silica capillary. unl.edu Various modes of CE, such as Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and CE-Mass Spectrometry (CE-MS), can be applied to the analysis of antibiotics. researchgate.netjenabioscience.com

For a compound like Temocillin(2-), which possesses acidic functional groups, CZE would be a primary mode of analysis. The separation would be based on the charge-to-size ratio of temocillin (B1212904) and its impurities. The flexibility of CE allows for the optimization of separation by adjusting parameters like the pH, concentration, and composition of the background electrolyte. researchgate.net The simultaneous analysis of multiple beta-lactams has been successfully demonstrated using CZE, highlighting its potential for analyzing temocillin in combination products or for impurity profiling. researchgate.net

Table 3: Potential Advantages of Capillary Electrophoresis for Temocillin(2-) Analysis

Feature Advantage
High Efficiency Generates narrow peaks and excellent resolution. unl.edu
Speed Separations are typically completed in minutes. unl.edu
Low Consumption Requires only nanoliter sample volumes and microliter quantities of reagents. jenabioscience.com
Versatility Multiple separation modes (CZE, MEKC, etc.) can be employed. jenabioscience.com

| Green Chemistry | Often avoids the use of organic solvents required in HPLC. researchgate.net |

Given its characteristics, CE is a promising technique for the rapid and efficient quality control analysis of Temocillin(2-) pharmaceutical formulations.

Spectrophotometric and Electrochemical Methods for Temocillin(2-) Quantification

Spectrophotometric and electrochemical methods offer simpler, more cost-effective, and often faster alternatives to chromatography for the quantification of active pharmaceutical ingredients.

UV-Visible spectrophotometry is a straightforward technique that can be used for the quantification of drugs containing a chromophore. nih.gov While HPLC with UV detection is a form of spectrophotometry, direct spectrophotometric methods involve measuring the absorbance of a solution at a specific wavelength without prior separation. For Temocillin(2-), quantification could be based on its inherent UV absorbance. However, this method is generally suitable only for pure substance analysis or simple formulations, as it lacks the specificity to distinguish the analyte from its impurities or other absorbing species in a complex mixture. nih.gov

Electrochemical methods, such as voltammetry, rely on measuring the current response of an electroactive analyte as a function of applied potential. imist.ma These techniques can be highly sensitive and selective. researchgate.net For a molecule like Temocillin(2-), it is conceivable that specific functional groups could be susceptible to oxidation or reduction at a suitable electrode surface. The development of an electrochemical sensor would involve identifying the specific electrochemical signature of temocillin and optimizing conditions (e.g., electrode material, pH, supporting electrolyte) to achieve a linear response proportional to its concentration. Modified electrodes, such as those incorporating carbon nanotubes or molecularly imprinted polymers, can enhance sensitivity and selectivity. imist.maresearchgate.net While specific electrochemical methods for Temocillin(2-) are not prominent in the literature, the successful application of these techniques to other beta-lactam antibiotics suggests their potential feasibility. imist.ma

Development of Biosensors for Real-time Monitoring of Temocillin(2-) Concentrations

The development of biosensors for real-time monitoring of antibiotic concentrations represents a significant advancement in analytical technology, with potential applications in therapeutic drug monitoring. mdpi.com A biosensor is an analytical device that combines a biological recognition element (bioreceptor) with a transducer to convert a biological recognition event into a measurable signal. nih.govfrontiersin.org

Although a specific biosensor for Temocillin(2-) has not yet been commercialized, the principles for its development are well-established. mdpi.comnih.gov Potential biorecognition elements for a temocillin biosensor could include:

Enzymes: A β-lactamase enzyme could be used. The enzymatic hydrolysis of the β-lactam ring of temocillin would produce a change in pH or another detectable product. mdpi.com

Antibodies: Highly specific monoclonal antibodies that bind to temocillin could be immobilized on a transducer surface.

Aptamers: These are single-stranded DNA or RNA molecules that can be engineered to bind with high affinity and specificity to a target molecule like temocillin. frontiersin.org

The transducer would detect the binding or catalytic event and convert it into an optical or electrochemical signal. nih.gov For example, an electrochemical biosensor might measure changes in current, potential, or impedance upon interaction with temocillin. nih.gov

The goal of such a device would be to enable rapid, and potentially continuous, measurement of drug levels directly in biological fluids, such as blood or interstitial fluid. mdpi.comrsc.org This would allow for personalized dose adjustments, which is particularly valuable in critically ill patients. mdpi.com While most biosensor development for antibiotics is still in the research and proof-of-concept stage, the technology holds great promise for the future of real-time Temocillin(2-) monitoring. mdpi.comfrontiersin.org

Environmental Fate and Degradation Pathways of Temocillin 2

Biotic Degradation of Temocillin(2-) in Environmental Compartments

Biotic degradation refers to the breakdown of substances by living organisms, primarily microorganisms. While this is a major pathway for many organic pollutants, the information on the specific biotic degradation of temocillin (B1212904) in environmental settings like soil or water is limited.

Temocillin's design inherently provides resistance to enzymatic hydrolysis by a wide range of bacterial β-lactamases, which are the primary mechanism of resistance and degradation for many other β-lactam antibiotics. researchgate.netoup.com This suggests that temocillin may be more persistent in environments where β-lactamase-producing bacteria are prevalent. Studies on its impact on human gut microbiota indicate it has less of a disruptive effect than many other broad-spectrum antibiotics, which may also point to its higher stability against certain types of bacterial enzymatic action. diva-portal.org

There is a lack of research specifically investigating the microbial communities in soil, sediment, or wastewater treatment plants and their ability to degrade temocillin. While some bacteria, such as Burkholderia cepacia, are known to be susceptible to temocillin in a clinical context, this does not directly translate to the organism's ability to metabolize or degrade the compound in the environment. wikipedia.org One study of an extensively drug-resistant Ochrobactrum intermedium strain isolated from a wastewater treatment plant in India showed it to be more resistant to temocillin than a reference strain, but this again relates to resistance rather than environmental degradation. asm.org

The absence of significant biotic degradation pathways would imply that temocillin's persistence in the environment is primarily governed by abiotic factors like hydrolysis and its dilution and transport through water systems.

Identification and Characterization of Environmental Transformation Products of Temocillin(2-)

The transformation products of temocillin that have been identified to date originate from controlled laboratory studies designed to force its degradation, rather than from direct environmental sampling. These products are the result of the abiotic degradation mechanisms discussed previously, mainly hydrolysis under acidic and alkaline conditions.

The principal identified transformation products include:

Methoxypenillic acid: Formed under strong acid hydrolysis. nih.gov

Methoxypenicilloic acid: The result of alkaline or enzymatic hydrolysis of the β-lactam ring. nih.gov

C-5 epimer of Methoxypenicilloic acid: Also formed during alkaline or enzymatic hydrolysis. nih.gov

(2S,4S)-2-[carboxy(thiophen-3-yl)methylcarbamoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (CITC): A product identified in forced degradation studies. researchgate.net

These compounds represent the initial breakdown products following the cleavage of the core structural rings of the temocillin molecule. The environmental relevance and potential bioactivity or toxicity of these transformation products are largely unknown. Since transformation products of other antibiotics can sometimes retain or even exceed the toxicity of the parent compound, understanding the full degradation pathway is important. asm.org However, for temocillin, further research is needed to identify transformation products that may form under realistic environmental conditions, including photolytic and biotic pathways, and to characterize their ecological impact.

Table 2: Identified Transformation Products of Temocillin(2-) from Degradation Studies

Transformation Product NameChemical NameFormation ConditionReference
Methoxypenillic acid Not specifiedStrong acid hydrolysis nih.gov
Methoxypenicilloic acid Not specifiedAlkaline or enzyme hydrolysis nih.gov
C-5 epimer Epimer of methoxypenicilloic acidAlkaline or enzyme hydrolysis nih.gov
CITC (2S,4S)-2-[carboxy(thiophen-3-yl)methylcarbamoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acidForced degradation study researchgate.net

Future Directions and Emerging Research Avenues for Temocillin 2

Exploration of Temocillin(2-) in Novel Therapeutic Combinations (Chemical and Mechanistic Aspects)

Research into novel therapeutic combinations involving Temocillin(2-) is a promising strategy to enhance its efficacy and broaden its spectrum of activity. The chemical and mechanistic aspects of these combinations are critical to understanding their synergistic potential.

One of the most studied combinations is Temocillin(2-) with fosfomycin (B1673569) . mdpi.comresearchgate.net Fosfomycin, a small molecule antibiotic, synergizes with Temocillin(2-) by potentially increasing bacterial killing and limiting drug-related toxicity. mdpi.com This combination has shown significant synergistic activity against KPC-producing Klebsiella pneumoniae isolates in both in vitro and in vivo studies. mdpi.comresearchgate.net The addition of fosfomycin has been observed to lower the minimum inhibitory concentration (MIC) of temocillin (B1212904) for resistant strains, making them susceptible. mdpi.comresearchgate.net For instance, in one study, the combination resulted in a 96.6% survival rate in larvae infected with KPC-producing K. pneumoniae, a significant increase compared to temocillin monotherapy. mdpi.com

Another explored combination is Temocillin(2-) with amoxicillin . This pairing has been investigated as an alternative to piperacillin/tazobactam for treating severe hospital-acquired pneumonia. nih.gov The combination covers a range of pathogens including Streptococcus pneumoniae and Enterobacteriaceae. nih.gov Mechanistically, this combination leverages the different penicillin-binding protein (PBP) affinities of the two drugs to achieve a broader spectrum of activity.

Other potential combinations include the addition of metronidazole for suspected aspiration pneumonia or teicoplanin if methicillin-resistant Staphylococcus aureus (MRSA) is a concern. nih.gov The chemical stability of Temocillin(2-) also makes it a suitable candidate for combination therapies administered via continuous infusion. wikipedia.orgnih.gov

Combination AgentTarget Pathogen/ConditionObserved EffectReference
FosfomycinKPC-producing Klebsiella pneumoniaeSynergistic activity, lowered temocillin MIC mdpi.comresearchgate.net
AmoxicillinSevere hospital-acquired pneumoniaViable alternative to piperacillin/tazobactam nih.gov
MetronidazoleAspiration pneumoniaBroadened anaerobic coverage nih.gov
TeicoplaninSuspected MRSABroadened Gram-positive coverage nih.gov

Advanced Computational Approaches for Predicting Temocillin(2-) Resistance and Efficacy

Advanced computational methods, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and machine learning, are becoming indispensable tools for optimizing Temocillin(2-) therapy. These approaches help in predicting resistance, determining optimal dosing strategies, and understanding the drug's efficacy against various pathogens.

PK/PD modeling has been extensively used to simulate the effects of different Temocillin(2-) dosing regimens. nih.govresearchgate.net These models couple data on plasma exposure with in vitro time-kill experiments to predict bacterial killing and the emergence of resistance. nih.govoup.com For example, simulations have indicated that continuous infusions and higher daily doses of temocillin are more effective at killing E. coli than intermittent infusions. nih.govresearchgate.net Monte Carlo simulations are also employed to determine the probability of target attainment (PTA) for different MIC values, helping to establish PK/PD breakpoints for various dosing regimens. ucl.ac.be

Machine learning algorithms are also being explored to predict drug resistance from genomic data. femto-st.fr While specific applications to Temocillin(2-) are still emerging, the success of these models in predicting resistance for other antibiotics, such as those used for Mycobacterium tuberculosis, demonstrates their potential. femto-st.fr By analyzing genomic features, these models can identify strains likely to be resistant to Temocillin(2-), enabling more personalized treatment decisions.

Computational ApproachApplication for Temocillin(2-)Key FindingsReference
PK/PD ModelingDosing strategy optimizationContinuous infusion may be superior to intermittent infusion nih.govresearchgate.net
Monte Carlo SimulationDetermining PK/PD breakpointsHelps define optimal dosing for different MICs ucl.ac.be
Machine LearningPrediction of drug resistanceEmerging field with potential for personalized therapy femto-st.fr

Role of Temocillin(2-) in Antimicrobial Stewardship from a Chemical Biology Perspective

From a chemical biology standpoint, Temocillin(2-) possesses several characteristics that make it a valuable tool for antimicrobial stewardship programs. Its narrow spectrum of activity, primarily targeting Gram-negative bacteria, is a key advantage. wikipedia.orgoup.com This selectivity helps to minimize the impact on the patient's beneficial microbiota and reduces the selection pressure for resistance in other bacterial species. mdpi.comnih.gov

The chemical structure of Temocillin(2-), specifically the 6-α-methoxy group, confers stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes. nih.govmdpi.comresearchgate.net This makes it a "carbapenem-sparing" agent, a crucial aspect of antimicrobial stewardship aimed at preserving the efficacy of last-resort antibiotics. mdpi.comnih.govresearchgate.net

The chemical stability of Temocillin(2-) also allows for its use in outpatient parenteral antimicrobial therapy (OPAT), which can reduce healthcare costs and the risk of nosocomial infections. nih.gov Its stability in elastomeric pumps for continuous infusion further supports its role in this setting. mdpi.com

From a chemical biology perspective, understanding the molecular interactions between Temocillin(2-) and its target PBPs, as well as its interactions with β-lactamases, is fundamental to its stewardship. nih.gov This knowledge can guide the development of new derivatives with improved properties or inform the rational use of existing formulations.

Development of Novel Chemical Delivery Systems and Formulations for Temocillin(2-)

The development of novel chemical delivery systems and formulations for Temocillin(2-) is an active area of research aimed at improving its therapeutic index and patient compliance. While currently available as an intravenous or intramuscular injection, alternative delivery methods are being explored. wikipedia.org

The stability of Temocillin(2-) in various solvents, including water for injection, saline, and dextrose solutions, allows for flexibility in its formulation for parenteral administration. wikipedia.org Its stability in elastomeric pumps has also been demonstrated, facilitating its use in continuous infusion and OPAT settings. mdpi.comnih.gov

There is currently no oral formulation of temocillin licensed for use. wikipedia.org Developing a stable and bioavailable oral formulation would represent a significant advancement, allowing for easier administration and potentially expanding its use in less severe infections or as a step-down therapy. Research into prodrug strategies or encapsulation technologies could pave the way for an effective oral Temocillin(2-) product.

Q & A

Q. What statistical approaches resolve variability in temocillin’s in vivo efficacy across infection models?

  • Methodological Answer : Apply mixed-effects modeling to account for inter-study variability in inoculum size, infection site, and host factors. Meta-analyze preclinical data to identify efficacy thresholds (e.g., AUC/MIC > 40 for peritoneal infections). Use translational PK/PD bridging to extrapolate murine results to human dosing .

Tables

Q. Table 1. Key PK/PD Parameters for Temocillin in Preclinical Studies

ParameterValue (Murine Model)Clinical RelevanceReference
fu (%)4.9–15Dose adjustment in hypoalbuminemia
AUC/MIC target>40Predictor of in vivo efficacy
Trough target (mg/L)>8Bacteriostatic threshold

Q. Table 2. MIC Ranges for Temocillin Against E. coli Strains

Strain TypeMIC Range (mg/L)Resistance MechanismReference
ESBL-producing8–16TEM-1, SHV-12
KPC-producing16–32Porin loss + KPC-3
Wild-type2–4Baseline susceptibility

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